Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.
Brand Name: Vulcanchem
CAS No.: 37063-35-7
VCID: VC20764349
InChI: InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1/t4-,6-,7-,10-;;/m1../s1
SMILES: Array
Molecular Formula: C10H13N5NaO7P
Molecular Weight: 369.20 g/mol

Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate

CAS No.: 37063-35-7

Cat. No.: VC20764349

Molecular Formula: C10H13N5NaO7P

Molecular Weight: 369.20 g/mol

* For research use only. Not for human or veterinary use.

Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate - 37063-35-7

Specification

Description Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.
CAS No. 37063-35-7
Molecular Formula C10H13N5NaO7P
Molecular Weight 369.20 g/mol
IUPAC Name sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol;hydrate
Standard InChI InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1/t4-,6-,7-,10-;;/m1../s1
Standard InChI Key CTCWGXWMLUGYGK-IDIVVRGQSA-M
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N.[Na]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+]

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